ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate
CAS No.: 946255-45-4
Cat. No.: VC11921570
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946255-45-4 |
|---|---|
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | ethyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C21H19N3O5/c1-3-29-21(27)14-9-11-15(12-10-14)22-20(26)19-17(28-2)13-18(25)24(23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,26) |
| Standard InChI Key | DJUZBROJYCKQJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Introduction
Key Molecular Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | ~381.39 g/mol |
| Functional Groups | Ester, Amide, Ketone, Methoxy |
| Solubility | Likely soluble in organic solvents like ethanol or DMSO |
| Chemical Stability | Stable under standard conditions but sensitive to hydrolysis |
Synthesis
The synthesis of ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate typically involves multistep organic reactions. Below is a general pathway:
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Formation of the Pyridazine Core:
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Starting with hydrazine derivatives and diketones to form the dihydropyridazine framework.
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Functionalization:
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Introduction of substituents such as the phenyl group (via electrophilic substitution) and methoxy group through nucleophilic substitution.
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Amide Bond Formation:
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Coupling of the pyridazine derivative with an activated benzoic acid derivative (e.g., ethyl 4-carboxybenzoate) using coupling agents like DCC (dicyclohexylcarbodiimide).
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Purification:
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Recrystallization from solvents like ethanol or ethyl acetate ensures high purity.
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Pharmaceutical Potential:
Pyridazine-based compounds are extensively researched for their pharmacological properties:
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Anti-inflammatory Activity: The presence of amide and keto groups enhances interactions with biological targets.
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Antimicrobial Properties: Pyridazine derivatives often exhibit bactericidal or fungicidal activity.
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Potential Anticancer Agents: Substituted pyridazines have shown cytotoxic effects on cancer cell lines.
Material Science:
The compound’s rigid aromatic framework and functional groups make it suitable for use in optoelectronic materials or as intermediates in polymer synthesis.
Analytical Characterization
To confirm the structure and purity of ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate, various analytical techniques are employed:
Spectroscopic Methods:
| Technique | Key Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, methoxy (-OCH₃), and ester groups (-COOEt). |
| IR Spectroscopy | Peaks for amide (C=O stretch ~1650 cm⁻¹), ester (~1735 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at ~381 m/z confirming molecular weight. |
Crystallographic Analysis:
Single-crystal X-ray diffraction can be used to determine the precise molecular geometry and confirm intermolecular interactions like hydrogen bonding.
Biological Activity Predictions
Using computational tools, the biological activity of this compound can be predicted based on its structure:
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Likely interactions with enzyme active sites due to hydrogen-bond donor/acceptor groups.
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Potential inhibition of microbial growth due to its aromatic framework disrupting cell membranes.
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Moderate lipophilicity suggests good cell membrane permeability but limited aqueous solubility.
Comparative Analysis with Related Compounds
Ethyl esters of pyridazine derivatives often share similar properties but differ in biological activity depending on substitutions:
| Compound Name | Key Difference | Biological Activity |
|---|---|---|
| Ethyl 4-(4-hydroxyphenyl)-6-methylpyridazinone | Hydroxy instead of methoxy | Antioxidant properties |
| Ethyl 4-(4-chlorophenyl)-6-keto-pyridazinone | Chlorine substituent | Antimicrobial activity |
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